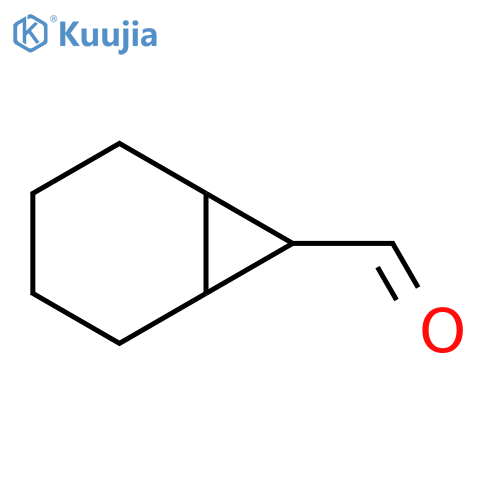Cas no 81980-22-5 (bicyclo4.1.0heptane-7-carbaldehyde)

81980-22-5 structure
商品名:bicyclo4.1.0heptane-7-carbaldehyde
bicyclo4.1.0heptane-7-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- BICYCLO[4.1.0]HEPTANE-7-CARBALDEHYDE
- bicyclo4.1.0heptane-7-carbaldehyde
-
- MDL: MFCD24139434
- インチ: 1S/C8H12O/c9-5-8-6-3-1-2-4-7(6)8/h5-8H,1-4H2
- InChIKey: MIOWCLFTUUSRGK-UHFFFAOYSA-N
- ほほえんだ: O=CC1C2CCCCC21
計算された属性
- せいみつぶんしりょう: 124.088815002g/mol
- どういたいしつりょう: 124.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 17.1Ų
bicyclo4.1.0heptane-7-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-318579-0.5g |
bicyclo[4.1.0]heptane-7-carbaldehyde |
81980-22-5 | 95% | 0.5g |
$546.0 | 2023-09-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01073144-1g |
Bicyclo[4.1.0]heptane-7-carbaldehyde |
81980-22-5 | 95% | 1g |
¥12642.0 | 2024-04-18 | |
| Enamine | EN300-318579-0.1g |
bicyclo[4.1.0]heptane-7-carbaldehyde |
81980-22-5 | 95% | 0.1g |
$241.0 | 2023-09-05 | |
| Enamine | EN300-318579-1.0g |
bicyclo[4.1.0]heptane-7-carbaldehyde |
81980-22-5 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-318579-5.0g |
bicyclo[4.1.0]heptane-7-carbaldehyde |
81980-22-5 | 95% | 5.0g |
$3562.0 | 2023-02-24 | |
| Enamine | EN300-318579-10g |
bicyclo[4.1.0]heptane-7-carbaldehyde |
81980-22-5 | 95% | 10g |
$3007.0 | 2023-09-05 | |
| Chemenu | CM459250-250mg |
BICYCLO[4.1.0]HEPTANE-7-CARBALDEHYDE |
81980-22-5 | 95%+ | 250mg |
$611 | 2024-07-23 | |
| Chemenu | CM459250-500mg |
BICYCLO[4.1.0]HEPTANE-7-CARBALDEHYDE |
81980-22-5 | 95%+ | 500mg |
$948 | 2024-07-23 | |
| Chemenu | CM459250-1g |
BICYCLO[4.1.0]HEPTANE-7-CARBALDEHYDE |
81980-22-5 | 95%+ | 1g |
$1206 | 2024-07-23 | |
| A2B Chem LLC | AW34098-1g |
BICYCLO[4.1.0]HEPTANE-7-CARBALDEHYDE |
81980-22-5 | 95% | 1g |
$771.00 | 2024-04-19 |
bicyclo4.1.0heptane-7-carbaldehyde 関連文献
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
81980-22-5 (bicyclo4.1.0heptane-7-carbaldehyde) 関連製品
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量